molecular formula C8H7N3O2 B13990835 Methyl 6-amino-2-cyanonicotinate

Methyl 6-amino-2-cyanonicotinate

Cat. No.: B13990835
M. Wt: 177.16 g/mol
InChI Key: DKWCREIUGALUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-cyanonicotinate is a pyridine-based ester derivative featuring an amino group at position 6 and a cyano group at position 2. The compound’s molecular formula can be inferred as C₈H₇N₃O₂, derived from the nicotinate core (methyl pyridine-3-carboxylate) with substitutions at positions 2 (cyano) and 6 (amino). The cyano group’s electron-withdrawing nature likely influences its reactivity and solubility compared to analogs with alkyl or halogen substituents.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 6-amino-2-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,1H3,(H2,10,11)

InChI Key

DKWCREIUGALUDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 6-amino-2-cyanonicotinate

Detailed Synthetic Procedure from Literature

Esterification of Nicotinic Acid to Methyl Nicotinate
  • Nicotinic acid is esterified by refluxing with methanol or ethanol in the presence of catalytic sulfuric acid.
  • For example, 2.0 g of nicotinic acid was refluxed with ethanol and catalytic concentrated sulfuric acid at 85°C for 8 hours, yielding ethyl nicotinate in 98% yield after work-up and purification.
Formation of Pyridine N-Oxide and Cyanation
  • The methyl nicotinate derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form the corresponding pyridine N-oxide.
  • The N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in the presence of triethylamine at reflux for 10 hours, yielding ethyl 6-cyanonicotinate with approximately 50% yield after chromatographic purification.
Amination to Introduce the 6-Amino Group
  • The cyano-substituted ester is then subjected to amination by reaction with sodium and ammonium chloride in ethanol to introduce the amino group at position 6, yielding this compound.

Alternatively, a one-pot synthesis method has been patented for the related compound 2-amino-6-methylnicotinic acid, which shares structural similarity and synthetic logic with this compound:

  • 2-Chloro-3-cyano-6-methylpyridine is reacted with an aqueous ammonia solution (20-30%) in a molar excess (10-50 times) at elevated temperatures (120-180°C) for 2-10 hours in an autoclave.
  • After ammonia removal under reduced pressure, a base such as sodium hydroxide or potassium hydroxide is added (1-4 times molar excess), and the mixture is stirred at 80-100°C for 2-5 hours.
  • The reaction mixture is acidified to pH 4-5 with hydrochloric acid to precipitate the amino acid derivative.
  • Filtration, washing, and drying yield the target amino compound with high purity (up to 97%) and yields ranging from 38.5% to 82.9% depending on conditions.

Although this patent focuses on the acid form, analogous esterification steps can be applied to obtain methyl esters such as this compound.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Purity (%) Notes
Esterification of nicotinic acid Nicotinic acid, ethanol, catalytic H2SO4, reflux 8 h at 85°C 98 Not specified Standard Fischer esterification; high yield and purity
Oxidation to pyridine N-oxide mCPBA, DCM, room temp Moderate Not specified Prepares intermediate for cyanation
Cyanation TMSCN, triethylamine, reflux 10 h 50 Not specified Nucleophilic substitution on N-oxide; moderate yield
Amination Na, NH4Cl, EtOH, reflux Moderate Not specified Introduces amino group at 6-position
One-pot amination from chloro-cyano derivative 2-chloro-3-cyano-6-methylpyridine, aqueous NH3 (20-30%), 120-180°C, 2-10 h; then NaOH/KOH, 80-100°C, 2-5 h 38.5-82.9 Up to 97.06 High purity amino acid derivative; process scalable; isolation by acid precipitation

Purification and Characterization

  • Purification is typically achieved by crystallization after acidification or by silica gel column chromatography, depending on the intermediate.
  • High purity is confirmed by liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Melting points and mass spectrometry data are used to confirm compound identity.

Research Outcomes and Analysis

  • The one-pot amination method from 2-chloro-3-cyano-6-methylpyridine provides a practical and scalable route to amino-substituted nicotinic acid derivatives with high purity and good yields.
  • The stepwise method involving pyridine N-oxide intermediates and subsequent cyanation and amination offers versatility but may suffer from moderate yields and requires chromatographic purification.
  • Reaction conditions such as temperature, ammonia concentration, and reaction time critically influence the yield and purity.
  • The use of strong bases post-ammonia treatment facilitates conversion to the acid form, which can then be esterified if required.
  • These synthetic routes are valuable for producing intermediates for pharmaceutical active ingredients and agrochemicals, demonstrating industrial relevance.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-2-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted nicotinates and aminonicotinates, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano group can undergo hydrolysis to form amides, which are key intermediates in many biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogs differ in substituents at positions 2 and 6, impacting electronic properties, molecular weight, and applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
Methyl 6-amino-2-cyanonicotinate C₈H₇N₃O₂ (inferred) 2-CN, 6-NH₂ ~177.16 (calc) Limited data; discontinued
Methyl 6-amino-2-methylnicotinate C₈H₁₀N₂O₂ 2-CH₃, 6-NH₂ 166.18 Higher lipophilicity due to methyl group
Methyl 6-amino-2-fluoronicotinate C₇H₇FN₂O₂ 2-F, 6-NH₂ 170.14 Enhanced polarity; potential medicinal chemistry
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 2-Cl, 3-I, 6-NH₂ 312.49 High molecular weight; halogenated intermediate
Methyl 6-chloronicotinate C₇H₆ClNO₂ (inferred) 6-Cl ~171.58 (calc) Used in pesticide metabolite analysis
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 2-Cl, 6-OCH₃ 215.63 Agrochemical synthesis; ethyl ester variant

Electronic and Physical Properties

  • Cyano vs. Methyl (C≡N vs. CH₃): The cyano group in the target compound increases electrophilicity at position 2, enhancing reactivity in nucleophilic substitution compared to methyl-substituted analogs.
  • Halogen Effects (F, Cl, I): Fluorine (small, electronegative) improves metabolic stability, while iodine (bulky) increases molecular weight and may hinder solubility.
  • Boiling Point/Density: Methyl 6-amino-2-chloro-3-iodoisonicotinate exhibits a high predicted boiling point (401.1°C) and density (1.992 g/cm³), attributed to halogenation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.